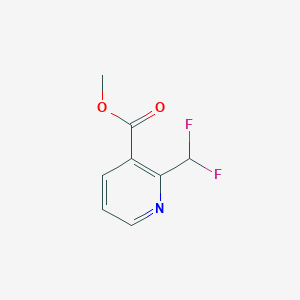

Methyl 2-(difluoromethyl)nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of various nicotinate esters has been explored in different studies. For instance, a novel ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was successfully synthesized, with its structure confirmed by XRD, GC–MS analysis, NMR spectroscopy, and a reaction mechanism proposed . Another study reported the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in the synthesis of anti-infective agents, using a cost-effective trifluoromethylation process . Methyl nicotinate itself was prepared through esterification of nicotinic acid, with the structure confirmed by NMR and Mass spectroscopy . Additionally, methyl 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio) nicotinate was synthesized from 2-mercaptonicotinic acid, although an unexpected C–S bond cleavage occurred during hydrazination .

Molecular Structure Analysis

The molecular structure and spectroscopic properties of nicotinate derivatives have been studied using various methods. For example, the structure of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was determined by XRD . In another study, the molecular structure, vibrational and electronic properties of 2-(methylthio)nicotinic acid were analyzed theoretically and compared with experimental FT-IR and micro-Raman spectra .

Chemical Reactions Analysis

The chemical reactions involving nicotinate esters have been investigated, including the trifluoromethylation process for synthesizing methyl 6-chloro-5-(trifluoromethyl)nicotinate . The unexpected cleavage of the C–S bond during the hydrazination of a methyl nicotinate derivative was also studied, with kinetic and computational DFT approaches used to propose a mechanism .

Physical and Chemical Properties Analysis

The physical properties of methyl nicotinate were characterized, with the compound obtained as a white powder with a melting point of 40-42°C . The chemical properties, such as NMR chemical shifts and thermodynamic properties, of 2-(methylthio)nicotinic acid were theoretically verified and simulated . The antinociceptive activity of methyl nicotinate was evaluated, showing significant peripheral and central antinociceptive effects in mice .

Scientific Research Applications

Topical Delivery Systems

The application of methyl nicotinate in the formulation of bicontinuous sucrose ester-based microemulsions demonstrates its potential in enhancing the delivery and efficacy of topical drugs. Bolzinger et al. (1998) investigated its role in improving the bioavailability of niflumic acid, an anti-inflammatory drug, showing that microemulsion vehicles incorporating methyl nicotinate could deliver the drug more efficiently compared to traditional formulations. This research underscores the utility of methyl nicotinate in developing more effective topical delivery systems for drugs (Bolzinger, Thevenin, & Poelman, 1998).

Skin Penetration and Sensitivity Studies

Methyl nicotinate has been utilized as a tool in dermatological research to assess skin sensitivity and penetration. Issachar et al. (1998) conducted studies to explore the correlation between the cutaneous penetration of methyl nicotinate and the sensitivity of human skin. Their findings revealed significant differences in the skin's response to methyl nicotinate between individuals with sensitive skin and those with normal skin, suggesting that methyl nicotinate can serve as an effective probe in studying skin barrier function and sensitivity (Issachar, Gall, Borrel, & Poelman, 1998).

Enhancing Peripheral Blood Collection

Research by Zhu et al. (2022) explored the application of methyl nicotinate solution to the skin for improving peripheral blood collection. They found that local application could significantly increase blood flow without altering the composition of blood cells, suggesting a practical method for enhancing blood sample collection, especially in individuals with phobias or difficulties providing venous blood samples (Zhu, Xu, Ouyang, Wang, Mao, Zhou, Shen, Hu, & Tan, 2022).

Phonophoresis and Drug Absorption

McElnay et al. (1993) investigated the enhancement of skin penetration of drugs via phonophoresis, using methyl nicotinate as a model compound. Their study demonstrated that ultrasound treatment prior to the application of methyl nicotinate significantly increased its percutaneous absorption. This suggests that phonophoresis, in conjunction with methyl nicotinate, could be an effective method for enhancing the delivery of topical medications (McElnay, Benson, Harland, & Hadgraft, 1993).

Synthesis and Antinociceptive Activity

Erharuyi et al. (2015) synthesized methyl nicotinate and evaluated its antinociceptive activity, demonstrating its potential as an effective agent for pain relief. This study provides insights into the therapeutic applications of methyl nicotinate derivatives in pain management (Erharuyi, Igbe, Falodun, Enadeghe, & Igbinedion, 2015).

Future Directions

The future directions in the research of “Methyl 2-(difluoromethyl)nicotinate” and similar compounds involve further advancements in difluoromethylation processes . This includes the development of novel non-ozone depleting difluorocarbene reagents and the precise site-selective installation of CF2H onto large biomolecules such as proteins .

Mechanism of Action

Target of action

Methyl nicotinate is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . It’s thought to involve peripheral vasodilation .

Result of action

Following topical administration, Methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induced vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Action environment

The action of Methyl nicotinate as a rubefacient is thought to involve peripheral vasodilation . Environmental factors such as temperature, pH, and the presence of other substances could potentially influence the action, efficacy, and stability of Methyl 2-(difluoromethyl)nicotinate.

properties

IUPAC Name |

methyl 2-(difluoromethyl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)5-3-2-4-11-6(5)7(9)10/h2-4,7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCURSZBFFZNIBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1355729-93-9 |

Source

|

| Record name | methyl 2-(difluoromethyl)pyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2529643.png)

![3-Fluoro-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2529646.png)

![N-(2,6-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2529652.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2529653.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)